molecular formula C9H11N3O3 B1506489 Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate CAS No. 648412-40-2

Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate

Cat. No.: B1506489
CAS No.: 648412-40-2
M. Wt: 209.2 g/mol
InChI Key: NQKFLHJDXDQFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

648412-40-2

Molecular Formula

C9H11N3O3

Molecular Weight

209.2 g/mol

IUPAC Name

propyl 3-amino-1H-furo[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-2-3-14-9(13)6-4-5-7(15-6)8(10)12-11-5/h4H,2-3H2,1H3,(H3,10,11,12)

InChI Key

NQKFLHJDXDQFGV-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC2=C(O1)C(=NN2)N

Canonical SMILES

CCCOC(=O)C1=CC2=C(O1)C(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 56.01 g (0.1624 mol) of methyl 5-cyano-4-[2-(diphenylmethylene)hydrazino]-2-furoate in 1.12 L of n-propanol was slowly added 115 mL (2.1 mol) of 98% sulfuric acid. The resulting mixture was refluxed for 2 hours obtaining a clear brown solution. The reaction mass was concentrated under reduced pressure to a small volume, cooled to 0/+4° C. and slowly diluted with 1.1 L of 25% trisodium citrate dihydrate solution over a period of 90 min. under efficient stirring. The mixture (pH=4) was extracted three times with 600 mL of cyclohexane. The organic extracts were discarded while the aqueous layer was cooled to 0/+4° C. and brought to pH 6-7 by carefully adding 1 L of 10% aqueous sodium bicarbonate and, finally, 82 mL of N-methylmorpholine. The resulting suspension was aged for 4 hours at 0/+2° C. and then filtered and washed thoroughly with water affording, after drying, 21.35 g of product as light brown solid.
Quantity
56.01 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
1.12 L
Type
reactant
Reaction Step Three

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